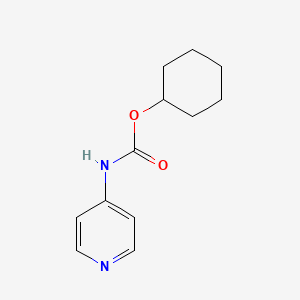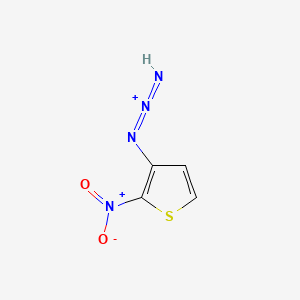
2,3,4-Tri-o-benzoylpentopyranosyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-o-benzoylpentopyranosyl bromide is a chemical compound with the molecular formula C26H21BrO7. It is a derivative of pentopyranose, a type of sugar molecule, where three hydroxyl groups are replaced by benzoyl groups, and a bromine atom is attached to the anomeric carbon. This compound is often used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-o-benzoylpentopyranosyl bromide typically involves the protection of the hydroxyl groups of a pentopyranose molecule with benzoyl groups, followed by the introduction of a bromine atom at the anomeric position. This can be achieved through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 of the pentopyranose are protected by reacting with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Tri-o-benzoylpentopyranosyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as thiols, amines, or alcohols, to form glycosidic bonds.
Reduction Reactions: The benzoyl groups can be removed through reduction reactions using reagents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Glycosides: Formed through substitution reactions with nucleophiles.
Alcohols: Formed through reduction of benzoyl groups.
Carboxylic Acids/Aldehydes: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-o-benzoylpentopyranosyl bromide has several applications in scientific research:
Chemistry: Used in the synthesis of glycosides and other carbohydrate derivatives.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4-Tri-o-benzoylpentopyranosyl bromide involves its ability to act as a glycosyl donor in glycosylation reactions. The bromine atom at the anomeric carbon is a good leaving group, which facilitates the formation of glycosidic bonds with nucleophiles. This compound can target various molecular pathways, depending on the nature of the nucleophile and the specific glycosylation reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Tri-o-benzoylpentopyranosyl chloride
- 2,3,4-Tri-o-benzoylpentopyranosyl fluoride
- 2,3,4-Tri-o-benzoylpentopyranosyl iodide
Uniqueness
2,3,4-Tri-o-benzoylpentopyranosyl bromide is unique due to its specific reactivity and stability. The bromine atom provides a good balance between reactivity and stability, making it a versatile glycosyl donor in various synthetic applications. In comparison, the chloride and fluoride analogs may exhibit different reactivity profiles, while the iodide analog may be less stable .
Eigenschaften
CAS-Nummer |
40010-17-1 |
|---|---|
Molekularformel |
C26H21BrO7 |
Molekulargewicht |
525.3 g/mol |
IUPAC-Name |
(4,5-dibenzoyloxy-6-bromooxan-3-yl) benzoate |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 |
InChI-Schlüssel |
WZNBMSMEBBTFBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14154638.png)


![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)
![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)

![Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14154684.png)

![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)

![4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide](/img/structure/B14154730.png)
